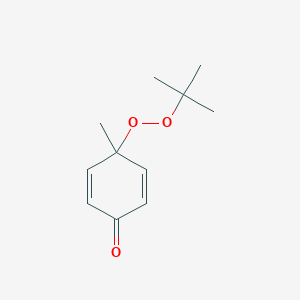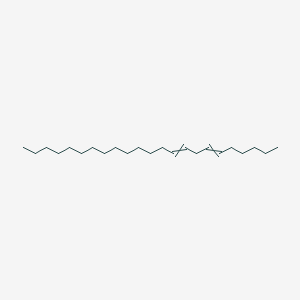
Tricosa-6,9-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-6,9-diene is a chemical compound with the molecular formula C23H44. It is a long-chain hydrocarbon featuring two double bonds at the 6th and 9th positions.
準備方法
Synthetic Routes and Reaction Conditions: Tricosa-6,9-diene can be synthesized through various methods, including the reductive decyanation of nitriles and the isomerization of olefins. One common method involves the use of potassium on alumina (K/Al2O3) in solvents like hexane or toluene, which facilitates the isomerization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The choice of solvents and catalysts is crucial to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions: Tricosa-6,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation or other substitution reactions can occur at the double bond sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of tricosane.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Tricosa-6,9-diene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of tricosa-6,9-diene in biological systems involves its interaction with specific molecular targets. For instance, as a component of insect pheromones, it binds to olfactory receptors in male insects, triggering behavioral responses. In medicinal research, its anti-inflammatory effects are thought to be mediated through the inhibition of enzymes like 5-lipoxygenase, which plays a role in the inflammatory pathway .
類似化合物との比較
Tricosa-3,6,9-triene: Another long-chain hydrocarbon with three double bonds.
Tricosa-3,6,9,19-tetraene: A compound with four double bonds, showing different reactivity and applications.
Uniqueness: Tricosa-6,9-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role in insect pheromones and potential medicinal applications highlight its versatility compared to other similar compounds.
Conclusion
This compound is a fascinating compound with diverse applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for both research and industrial purposes. Ongoing studies continue to uncover new uses and mechanisms of action, further expanding its potential.
特性
CAS番号 |
125239-97-6 |
|---|---|
分子式 |
C23H44 |
分子量 |
320.6 g/mol |
IUPAC名 |
tricosa-6,9-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-23H2,1-2H3 |
InChIキー |
QVTSRBNFHQATMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
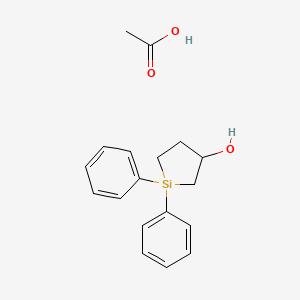
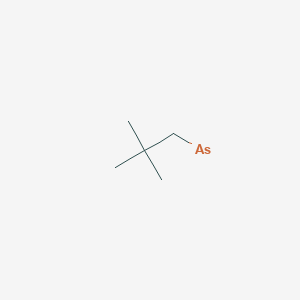

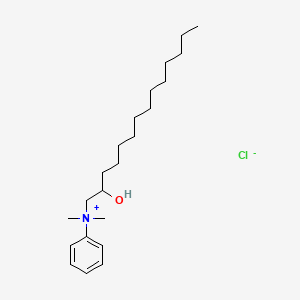
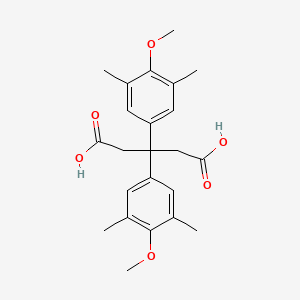
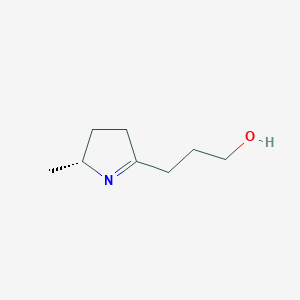
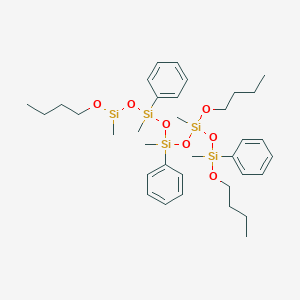
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
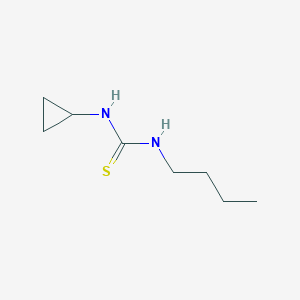
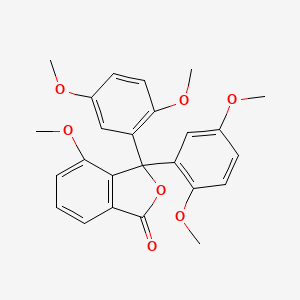
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
